molecular formula C9H20ClNO2 B1445929 2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol hydrochloride CAS No. 1803591-92-5

2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol hydrochloride

Cat. No.: B1445929
CAS No.: 1803591-92-5
M. Wt: 209.71 g/mol
InChI Key: JIXFJIWPLNYSOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol hydrochloride is a chemical compound with the molecular formula C9H19NO2·HCl and a molecular weight of 209.72 g/mol . This compound is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol hydrochloride typically involves the reaction of 2,6-dimethyloxan-4-amine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-hydrochloride counterparts .

Properties

IUPAC Name

2-[(2,6-dimethyloxan-4-yl)amino]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2.ClH/c1-7-5-9(10-3-4-11)6-8(2)12-7;/h7-11H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXFJIWPLNYSOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(O1)C)NCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol hydrochloride
Reactant of Route 3
Reactant of Route 3
2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol hydrochloride
Reactant of Route 4
Reactant of Route 4
2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol hydrochloride
Reactant of Route 5
Reactant of Route 5
2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol hydrochloride
Reactant of Route 6
Reactant of Route 6
2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.